molecular formula C5H7N3O3 B194112 1-Methyl-5-nitro-1H-imidazole-2-methanol CAS No. 936-05-0

1-Methyl-5-nitro-1H-imidazole-2-methanol

Cat. No. B194112
CAS RN: 936-05-0
M. Wt: 157.13 g/mol
InChI Key: JSAQDPJIVQMBAY-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-imidazole-2-methanol, also known as HMMNI, is a nitroimidazole-based compound . It is a metabolite of Dimetridazole . This compound is a white to off-white crystalline powder, characterized by the presence of a methyl, nitro, and hydroxyl functional group .


Physical And Chemical Properties Analysis

1-Methyl-5-nitro-1H-imidazole-2-methanol has a melting point of 110-112°C and a boiling point of 281.76°C (rough estimate) . Its density is approximately 1.4890 (rough estimate), and it has a refractive index of approximately 1.6190 (estimate) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of N-Methyl-Arylamines : A study by Wang, Neumann, and Beller (2019) presents a green method for synthesizing N-methyl-arylamines from nitroarenes using methanol. This process involves a palladium-catalyzed methylation, demonstrating an environmentally friendly approach to producing various amines, including drug molecules (Wang, Neumann, & Beller, 2019).

  • Hypoxia-Activated Prodrugs Synthesis : Jin, Zhang, and Lu (2017) developed hypoxia-activated prodrugs by conjugating (1-methyl-2-nitro-1H-imidazol-5-yl)methanol with SN-38, a potent chemotherapeutic agent. They improved the synthesis method for this compound, leading to a more efficient production of these prodrugs (Jin, Zhang, & Lu, 2017).

Applications in Drug Synthesis

  • Development of Antimicrobial Agents : Cavalleri, Volpe, and Arioli (1977) explored the synthesis of various 2-nitro-1H-imidazoles, finding significant antibacterial and antitrichomonal activities in mice. This research underscores the potential of such compounds in developing new antimicrobial drugs (Cavalleri, Volpe, & Arioli, 1977).

  • Cancer Research and Prodrugs : O’Connor et al. (2016) detailed the synthesis of bioreductive prodrugs using 1-methyl-2-nitro-1H-imidazole-based precursors. These prodrugs are designed to target hypoxic regions in cancer, showcasing the potential of 1-Methyl-5-nitro-1H-imidazole-2-methanol in oncology research (O’Connor et al., 2016).

Molecular Studies and Structural Analysis

  • Crystallographic Studies : Yanover and Kaftory (2009) conducted structural analyses of methylated and unmethylated nitrophenyl lophines, contributing to a deeper understanding of molecular conformations and interactions involving imidazole derivatives (Yanover & Kaftory, 2009).

  • Synthesis and Characterization of Derivatives : Zani et al. (1995) synthesized and characterized several 1-methyl-1H-imidazole derivatives, contributing to the knowledge of their antimycotic and genotoxic properties. This work is crucial for understanding the biological activities and potential applications of these compounds (Zani et al., 1995).

Safety And Hazards

1-Methyl-5-nitro-1H-imidazole-2-methanol is classified under hazard statements H341 and H351 . It is recommended to avoid skin, eye, and mucous membrane contact and to avoid fire sources and high temperatures when using and preparing this compound .

properties

IUPAC Name

(1-methyl-5-nitroimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAQDPJIVQMBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-nitro-1H-imidazole-2-methanol

CAS RN

936-05-0
Record name 2-Hydroxymethyl-1-methyl-5-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxydimetridrazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-methyl-5-nitro-1H-imidazole-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.102
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-METHYL-5-NITRO-2-IMIDAZOLEMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4DG80JB2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

When 1-ethyl-5-nitroimidazole, 1-propyl-5-nitroimidazole, 1-n-butyl-5-nitroimidazole, and 4(5)-nitroimidazole are used in the above reaction, respectively, the following compounds are prepared: 1-ethyl-2-hydroxymethyl-5-nitroimidazole; 1-propyl-2-hydroxymethyl-5-nitroimidazole; 1-n-butyl-2-hydroxymethyl-5-nitroimidazole; and 2-hydroxymethyl-5-nitroimidazole.
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1-propyl-5-nitroimidazole
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4(5)-nitroimidazole
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1-propyl-2-hydroxymethyl-5-nitroimidazole
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1-n-butyl-2-hydroxymethyl-5-nitroimidazole
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Synthesis routes and methods II

Procedure details

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CCCn1cncc1[N+](=O)[O-]
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CCCn1c([N+](=O)[O-])cnc1CO
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CCCCn1c([N+](=O)[O-])cnc1CO
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-5-nitro-1H-imidazole-2-methanol
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Citations

For This Compound
8
Citations
YS Xie, B Wang, CN Lei, LX Liu, H Zhang… - Se pu= Chinese …, 2023 - europepmc.org
在食品安全问题屡禁不止的市场环境下, 兽药残留带来的食品安全问题以及耐药性传递带来的生物安全问题备受关注. 该研究建立了复合式净化体系结合实时直接分析-串联质谱 (DART-MS/MS…
Number of citations: 5 europepmc.org
M Qie, Y Zhao, S Yang, W Wang, Z Xu - Journal of Chromatography A, 2019 - Elsevier
In order to address the specific question of food safety in livestock and poultry, it is imperative to monitor veterinary drugs at every moment in the process of livestock and poultry …
Number of citations: 16 www.sciencedirect.com
Y Wang, L Zhou, T Chen, L You, X Shi, X Liu… - Environmental …, 2023 - Elsevier
… Relatively polar products from other metabolic reactions, such as aldicarb sulfoxide produced by oxidation of aldicarb, 1-Methyl-5-nitro-1H-imidazole-2-methanol by hydroxylation of …
Number of citations: 2 www.sciencedirect.com
CIL Justino, KR Duarte, AC Freitas… - TrAC Trends in …, 2016 - Elsevier
Increasing attention has been focused on the presence of contaminants (eg, polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), organochlorinated pesticides (…
Number of citations: 77 www.sciencedirect.com
J Elks - 2014 - books.google.com
The publisher makes no representation, express or implied, with regard to the accuracy of the information contained in this Dictionary, and cannot accept any legal responsibility or …
Number of citations: 272 books.google.com
XIE Yingshuang, W Bo, LEI Chunni… - Chinese Journal of …, 2023 - ncbi.nlm.nih.gov
在食品安全问题屡禁不止的市场环境下, 兽药残留带来的食品安全问题以及耐药性传递带来的生物安全问题备受关注。 该研究建立了复合式净化体系结合实时直接分析-串联质谱(DART-MS/…
Number of citations: 3 www.ncbi.nlm.nih.gov
刘迪, 韩莉, 江丰, 彭青枝, 余婷婷… - … Food Science & …, 2023 - search.ebscohost.com
刘迪*, 韩莉, 江丰, 彭青枝, 余婷婷, 汪薇, 朱晓玲, 王会霞(湖北省食品质量安全监督检验研究院, 国家市场监管重点实验室(动物源性食品中重点化学危害物检测技术), 湖北省食品质量安全检测…
Number of citations: 2 search.ebscohost.com
莫迎, 盘正华, 蒋湘, 梁飞燕… - Journal of Food …, 2019 - search.ebscohost.com
: 目的基于改良的多壁碳纳米管QuEChERS 方法, 建立超高效液相色谱-串联质谱法快速筛查和测定鸡蛋中38 种兽药残留量. 方法样品以70% 乙腈提取, 结合多壁碳纳米管, 十八烷基键合硅胶, …
Number of citations: 5 search.ebscohost.com

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